2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol

Description

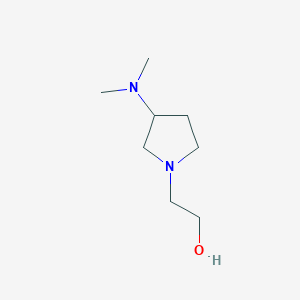

2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a dimethylamino group at the 3-position and an ethanol moiety at the 1-position. Its molecular structure combines a heterocyclic scaffold with hydrophilic and basic functionalities, making it a versatile intermediate in pharmaceutical synthesis and catalysis. The compound is cataloged under references such as 10-F085003 and 10-F737689 but is currently listed as discontinued in commercial inventories .

Properties

IUPAC Name |

2-[3-(dimethylamino)pyrrolidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-9(2)8-3-4-10(7-8)5-6-11/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAICRMZYZPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Attachment of the Ethanol Moiety: The ethanol group is typically introduced through a reaction with ethylene oxide or a similar reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the pyrrolidine ring or the ethanol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound has been investigated for its pharmacological properties, particularly its potential as an active pharmaceutical ingredient (API). Its dimethylamino group is known to enhance biological activity, making it a candidate for various therapeutic applications.

- Receptor Interaction Studies : Research indicates that 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol exhibits significant binding affinity to various receptors and enzymes. Understanding these interactions is crucial for assessing the compound's safety profile and efficacy in therapeutic contexts.

2. Synthetic Organic Chemistry

- Building Block for Complex Molecules : Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex organic molecules. This capability is essential for developing new drugs and chemical entities with potential biological activity.

Case Studies

Case Study 1: Pharmacological Evaluation

Recent studies have focused on evaluating the pharmacological profile of this compound in animal models. Results indicated promising activity against certain targets, suggesting its potential as a lead compound for further development.

Case Study 2: Synthesis Optimization

Research has been conducted on optimizing the synthesis of this compound using various purification methods, including distillation and chromatography. These methods ensure high purity levels necessary for biological testing, thereby improving the reliability of research outcomes.

Mechanism of Action

The mechanism by which 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol exerts its effects involves interaction with molecular targets such as receptors and enzymes. The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The ethanol moiety may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Diethylaminoethanol (DEAE): A simpler tertiary amine ethanol with a diethylamino group.

- 2-(3-Aminopyridin-2-yloxy)ethanol: A pyridine-based ethanol derivative.

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: A fluoropyridinyl-pyrrolidine methanol derivative.

- 2-Methylaminoethanol derivatives: Compounds with a methylamino-ethanol backbone.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- DEAE’s simpler structure enhances water miscibility .

- Molecular Weight: The target compound (265.36 g/mol) is significantly heavier than DEAE (117.19 g/mol) and 2-methylaminoethanol derivatives (~90–150 g/mol) .

Biological Activity

2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol is a compound characterized by a pyrrolidine ring with a dimethylamino group and an ethanol moiety. This unique structure confers significant biological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 171.24 g/mol

The presence of the dimethylamino group enhances the compound's solubility and reactivity, which are critical for its biological activity and applications in synthetic organic chemistry.

Biological Activities

Research indicates that compounds with dimethylamino groups often exhibit notable biological activities, including:

- Pharmacological Properties : Studies have highlighted the potential of this compound in various pharmacological applications. It has shown promise in receptor binding studies, suggesting its role as a modulator in different biological pathways .

- Antibacterial and Antifungal Activities : Similar pyrrolidine derivatives have been evaluated for their antibacterial and antifungal properties, showing significant efficacy against various pathogens. This suggests that this compound may possess similar bioactivity .

Structure–Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. In related studies, modifications to the pyrrolidine structure have resulted in varying degrees of potency against specific biological targets:

| Compound | Modification | Activity Level |

|---|---|---|

| LEI-401 | Morpholine replaced with Dimethylamine | Increased activity by 2-fold |

| Pyrrolidine Derivatives | Various substitutions | Potency varied significantly based on structure |

The incorporation of hydrophobic groups has been shown to enhance activity, indicating that structural modifications can lead to improved therapeutic profiles .

Case Studies

- Cancer Cell Studies : In vitro studies on breast and pancreatic cancer cell lines have demonstrated that certain pyrrolidine derivatives, structurally similar to this compound, significantly inhibit cell colony formation and growth. For instance, compound 5k completely disrupted MDA-MB-231 cell colonies at concentrations as low as 1 μM .

- Binding Affinity Studies : Interaction studies have revealed that this compound exhibits binding affinity to various receptors, which is essential for understanding its mechanism of action. The ongoing research aims to elucidate its full biological profile and potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.